molecular formula C8H7BrN2O2 B8121626 2h-Benzimidazol-2-one, 4-bromo-1,3-dihydro-6-methoxy-

2h-Benzimidazol-2-one, 4-bromo-1,3-dihydro-6-methoxy-

Cat. No.: B8121626
M. Wt: 243.06 g/mol
InChI Key: OWGRFTNXMDCMGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2H-Benzimidazol-2-one, 4-bromo-1,3-dihydro-6-methoxy- is a heterocyclic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are commonly found in various pharmaceutical agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Benzimidazol-2-one, 4-bromo-1,3-dihydro-6-methoxy- typically involves the condensation of o-phenylenediamine with appropriate brominated and methoxylated reagents. One common method includes the reaction of o-phenylenediamine with 4-bromo-3-methoxybenzaldehyde under acidic conditions to form the desired benzimidazole derivative . The reaction is usually carried out in ethanol under reflux conditions for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts such as Lewis acids can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2H-Benzimidazol-2-one, 4-bromo-1,3-dihydro-6-methoxy- undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding quinones.

    Reduction: The bromine atom can be reduced to form the corresponding hydrogenated derivative.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Hydrogenated benzimidazole derivatives.

    Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.

Scientific Research Applications

2H-Benzimidazol-2-one, 4-bromo-1,3-dihydro-6-methoxy- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2H-Benzimidazol-2-one, 4-bromo-1,3-dihydro-6-methoxy- involves its interaction with various molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both bromine and methoxy groups in 2H-Benzimidazol-2-one, 4-bromo-1,3-dihydro-6-methoxy- makes it unique compared to its analogs. These substituents enhance its chemical reactivity and potential for diverse biological activities, making it a valuable compound for further research and development .

Properties

IUPAC Name

4-bromo-6-methoxy-1,3-dihydrobenzimidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2O2/c1-13-4-2-5(9)7-6(3-4)10-8(12)11-7/h2-3H,1H3,(H2,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWGRFTNXMDCMGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C(=C1)Br)NC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.